2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-9-10-16(13-18(14)25)27-24(30)20-19-8-3-4-11-28(19)22(21(20)26)23(29)15-6-5-7-17(12-15)31-2/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYBAUAHXBYNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, identified by its CAS number 903344-34-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its molecular formula is and it has a molecular weight of 433.9 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent. Below are the key areas of research and findings:
Anticancer Activity
Research indicates that derivatives of indolizine compounds exhibit significant anticancer properties. For instance, a study conducted on various indolizine derivatives demonstrated that they could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indolizine Derivative A | HeLa | 15 | Apoptosis induction |
| Indolizine Derivative B | MCF-7 | 10 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies suggest that it may possess moderate to strong inhibitory effects against various bacterial strains and fungi. The presence of the chloro and methoxy groups in its structure is believed to enhance its interaction with microbial cell membranes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal highlighted the effectiveness of indolizine derivatives, including our compound, in targeting specific oncogenic pathways. The study utilized various assays to measure cell viability and apoptosis markers, confirming significant anticancer activity.
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of several indolizine derivatives against clinical isolates. The results demonstrated that compounds similar to this compound showed promising results against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
